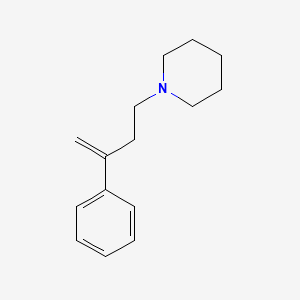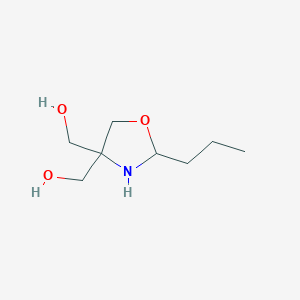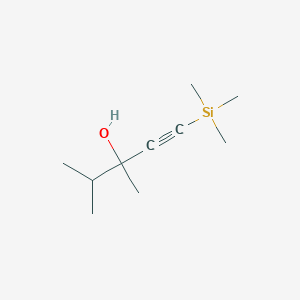![molecular formula C23H30NOSSi+ B14319039 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium CAS No. 113267-15-5](/img/structure/B14319039.png)
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is a synthetic organic compound that features a thiazolium core substituted with a tert-butyl(diphenyl)silyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are carefully controlled to ensure the selective protection of primary hydroxyl groups over secondary and tertiary ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium has several applications in scientific research:
作用机制
The mechanism of action of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium involves its interaction with molecular targets through its silyl ether moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl ether protecting group with similar stability but different steric properties.
tert-Butyldiphenylsilyl chloride: Similar in structure but with different reactivity and selectivity.
Trimethylsilyl chloride: A less bulky silyl ether protecting group with different stability and reactivity.
Uniqueness
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is unique due to its combination of a thiazolium core and a tert-butyl(diphenyl)silyl group, which provides enhanced stability and selectivity in chemical reactions . This makes it a valuable tool in synthetic organic chemistry and various research applications .
属性
CAS 编号 |
113267-15-5 |
|---|---|
分子式 |
C23H30NOSSi+ |
分子量 |
396.6 g/mol |
IUPAC 名称 |
tert-butyl-[1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethoxy]-diphenylsilane |
InChI |
InChI=1S/C23H30NOSSi/c1-18-17-26-22(24(18)6)19(2)25-27(23(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-17,19H,1-6H3/q+1 |
InChI 键 |
XHSUAAAOTIPWGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=[N+]1C)C(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

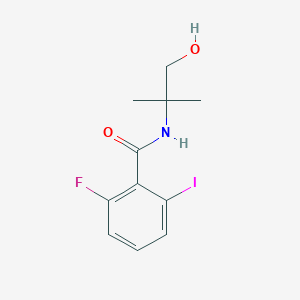
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

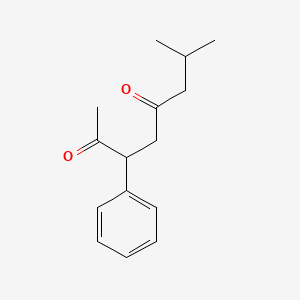
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
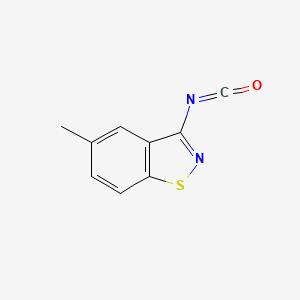
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
phosphanium bromide](/img/structure/B14319013.png)
